

In Vitro Pharmacological Profile of DQP-1105: A Technical Guide

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Compound of Interest

Compound Name: **DQP1105**
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacology of DQP-1105, a selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing GluN2C and GluN2D subunits. The information presented herein is intended to support research and drug development efforts by providing a consolidated resource on the compound's mechanism of action, potency, selectivity, and the experimental protocols used for its characterization.

Introduction to DQP-1105

DQP-1105, with the chemical name 4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid, is a potent and selective noncompetitive antagonist of the NMDA receptor.^{[1][2]} Its primary mechanism of action is through negative allosteric modulation, meaning it binds to a site on the receptor distinct from the agonist binding site to inhibit receptor function.^[3] Notably, DQP-1105 exhibits significant selectivity for NMDA receptors incorporating the GluN2C and GluN2D subunits.^{[1][4][5]}

Quantitative Pharmacology: Potency and Selectivity

The inhibitory activity of DQP-1105 has been quantified across various NMDA receptor subtypes, demonstrating its preference for GluN2C and GluN2D-containing receptors. The half-maximal inhibitory concentrations (IC_{50}) are summarized in the table below.

Receptor Subtype	IC ₅₀ (μM)	Cell System	Reference
GluN1/GluN2A	206	Xenopus oocytes	[5]
GluN1/GluN2B	121	Xenopus oocytes	[5]
GluN1/GluN2C	7.0 - 8.5	Xenopus oocytes	[4][5]
GluN1/GluN2D	2.7	Xenopus oocytes	[4][5]

DQP-1105 displays over 50-fold selectivity for GluN2C- and GluN2D-containing receptors compared to those containing GluN2A or GluN2B subunits.[1][5] The inhibition by DQP-1105 is voltage-independent and cannot be overcome by increasing the concentrations of the co-agonists glutamate or glycine, which is consistent with a noncompetitive mechanism of action. [1][2]

Mechanism of Action

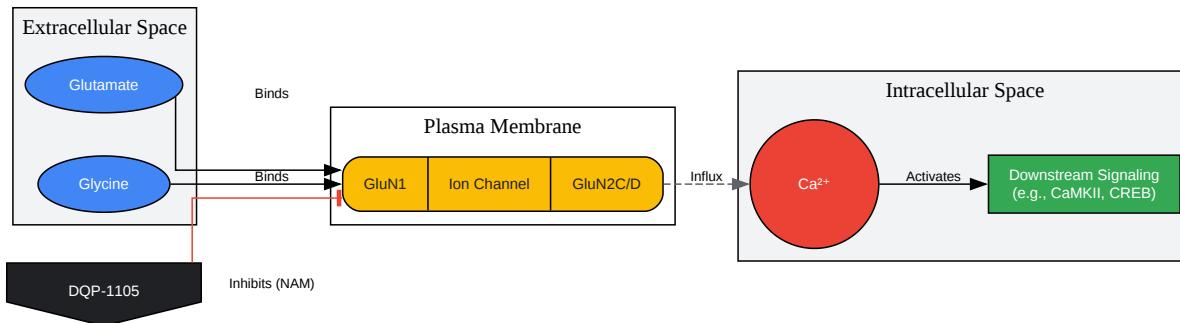
DQP-1105 functions as a negative allosteric modulator of the NMDA receptor. Its binding is dependent on the presence of glutamate, indicating that the binding affinity of DQP-1105 for the receptor increases after glutamate is bound.[6][7] This results in a reduction in the frequency of channel opening without significantly affecting the mean open time or single-channel conductance.[1][2] This suggests that DQP-1105 stabilizes a non-conducting state of the receptor.

It is important to note that NMDA receptors are ligand-gated ion channels, not G protein-coupled receptors (GPCRs). Therefore, assays typically used to characterize GPCR signaling, such as G protein activation or β-arrestin recruitment assays, are not directly applicable to the primary mechanism of action of DQP-1105.

Signaling Pathways

The primary signaling event following the activation of NMDA receptors is the influx of calcium ions (Ca²⁺).[8] By inhibiting the NMDA receptor, DQP-1105 reduces this influx of Ca²⁺. Downstream signaling cascades that are typically activated by NMDA receptor-mediated Ca²⁺ entry would consequently be attenuated by DQP-1105. While NMDA receptor activation has been shown to indirectly influence cyclic AMP (cAMP) levels in some neuronal systems, the

direct interaction of DQP-1105 is with the ion channel itself and not with the adenylyl cyclase enzyme.[6]



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DQP-1105 inhibits NMDA receptor-mediated calcium influx.

Experimental Protocols

The in vitro characterization of DQP-1105 pharmacology predominantly relies on electrophysiological techniques to measure ion channel function.

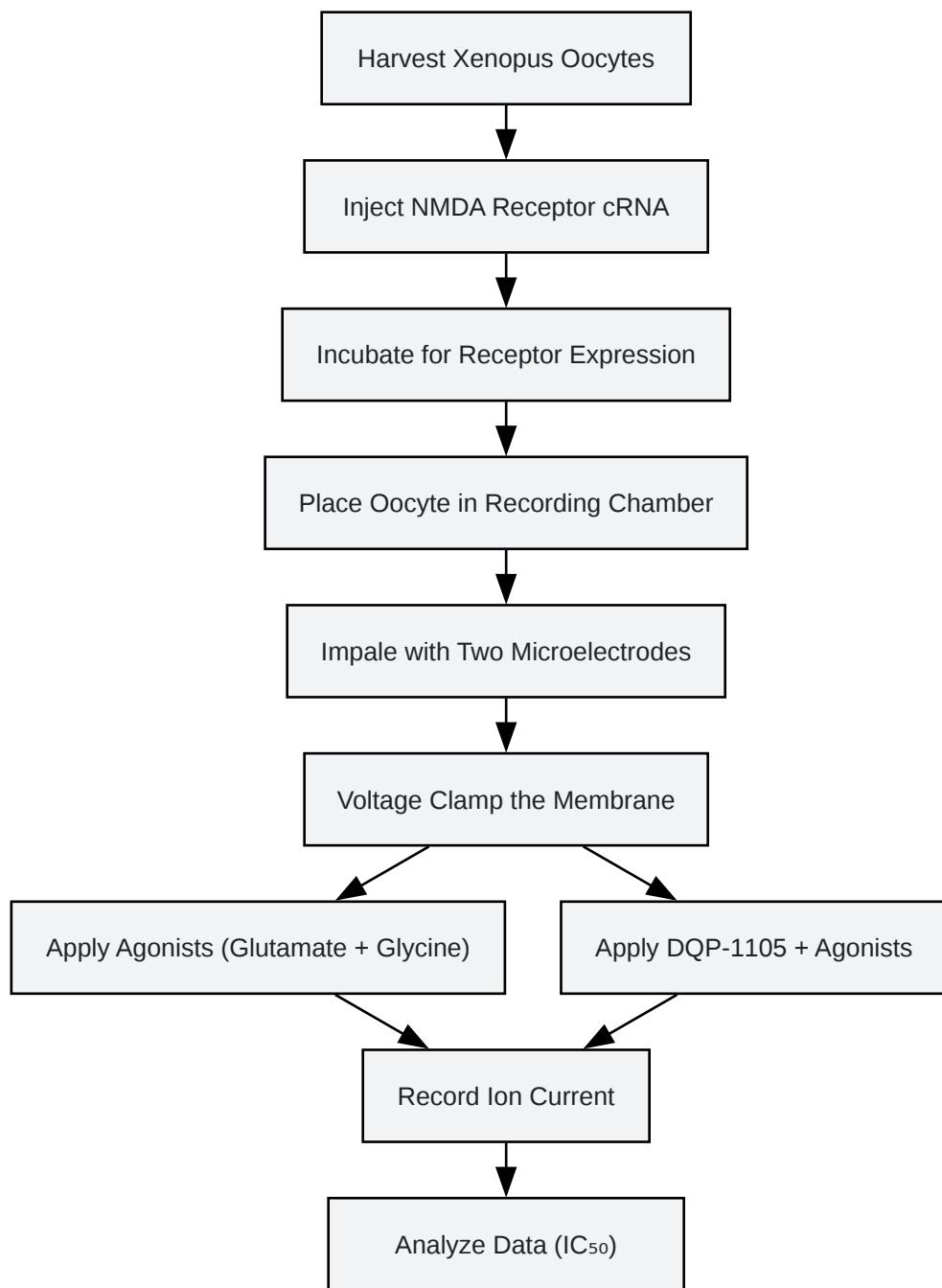
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to study the activity of ion channels expressed in the membrane of Xenopus oocytes.

Methodology:

- **Oocyte Preparation:** Xenopus laevis oocytes are harvested and treated with collagenase to remove the follicular layer.

- cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2C or GluN2D).
- Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.
- Electrophysiological Recording:
 - An oocyte is placed in a recording chamber and perfused with a recording solution.
 - Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current.
 - The membrane potential is clamped at a holding potential (e.g., -70 mV).
 - Agonists (glutamate and glycine) are applied to activate the NMDA receptors, and the resulting current is measured.
 - DQP-1105 is co-applied with the agonists at varying concentrations to determine its inhibitory effect and calculate the IC₅₀.



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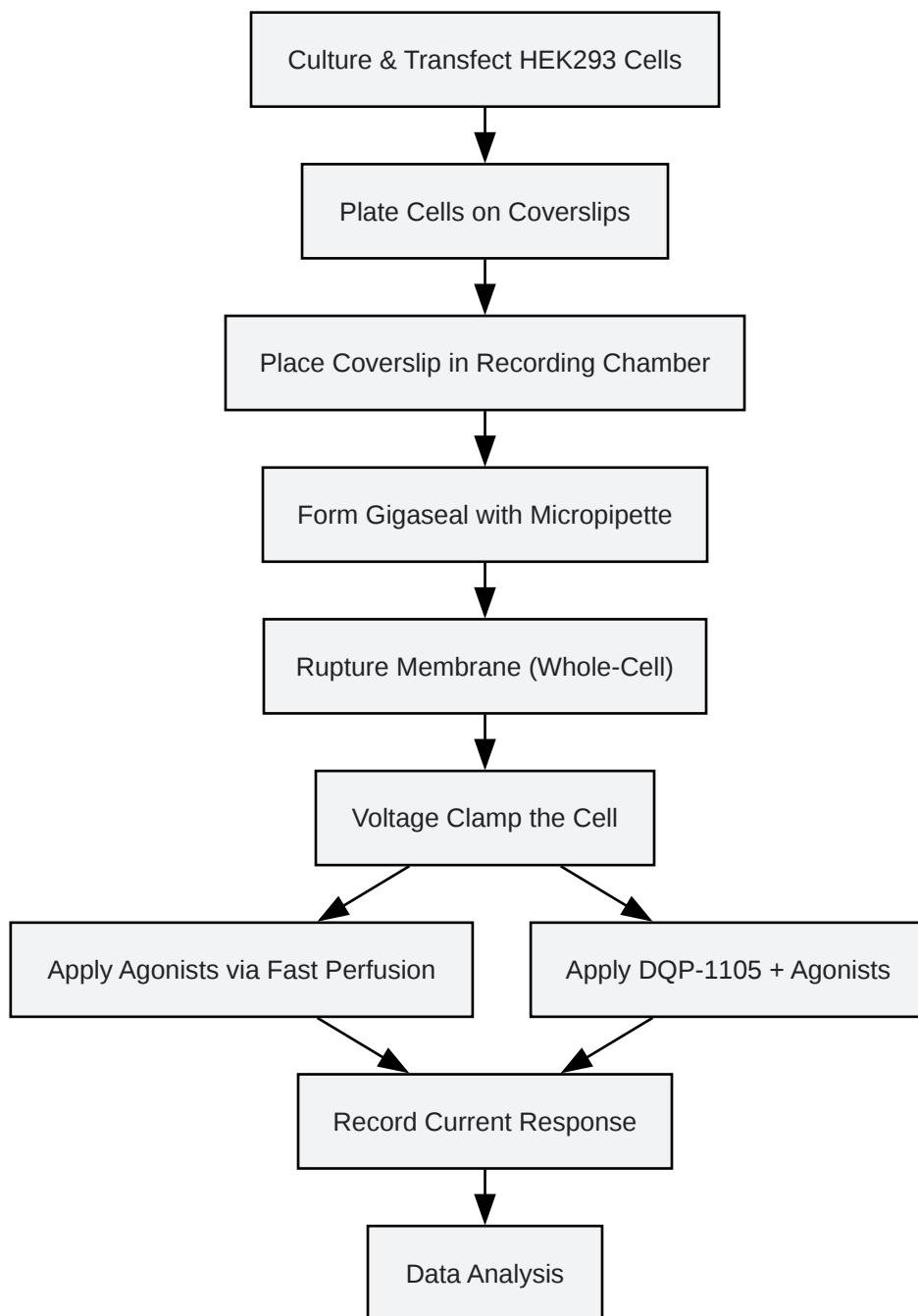
Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.

Whole-Cell Patch-Clamp Recording in Mammalian Cells

This technique allows for the recording of ion channel activity in cultured mammalian cells, such as Human Embryonic Kidney (HEK293) cells, which are transiently or stably expressing the NMDA receptor subunits of interest.

Methodology:

- Cell Culture and Transfection: HEK293 cells are cultured and transfected with plasmids containing the cDNA for the NMDA receptor subunits.
- Cell Plating: Transfected cells are plated onto coverslips for recording.
- Electrophysiological Recording:
 - A coverslip with cells is placed in a recording chamber on an inverted microscope and perfused with an external solution.
 - A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single cell.
 - The membrane patch is then ruptured to gain "whole-cell" access, allowing control of the membrane potential.
 - The cell is voltage-clamped at a specific holding potential.
 - A fast perfusion system is used to apply agonists and DQP-1105 to the cell.
 - The resulting currents are recorded and analyzed to determine the effect of DQP-1105 on receptor function.



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